

Chemical properties of Methoxmetamine hydrochloride

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Compound of Interest

Compound Name: Methoxmetamine hydrochloride

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Methoxmetamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxmetamine (MXM), also known as 3-MeO-2'-Oxo-PCM or MMXE, is a dissociative anesthetic of the arylcyclohexylamine class.^[1] As a close structural analog of methoxetamine (MXE) and ketamine, it is presumed to exert its pharmacological effects primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the known chemical properties of **Methoxmetamine hydrochloride** (MMXE.HCl), alongside relevant pharmacological data from closely related analogs. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key analytical procedures. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's characteristics and mechanism of action.

Chemical Properties

Methoxmetamine hydrochloride is the hydrochloride salt of Methoxmetamine. While comprehensive experimental data for MMXE.HCl is not extensively available in public literature, its fundamental properties have been identified.

Table 1: Physicochemical Properties of **Methoxmetamine Hydrochloride**

Property	Value	Source
IUPAC Name	2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one hydrochloride	
Synonyms	3-MeO-2'-Oxo-PCM hydrochloride, MXM.HCl, MMXE.HCl	[1]
Molecular Formula	C ₁₄ H ₁₉ NO ₂ • HCl	[2]
Formula Weight	269.8 g/mol	[2]
CAS Number	1781829-56-8	[2]
Appearance	Neat solid	[2]
Stability	Reported to be stable for at least one year when stored at -20°C.	[2]

Note: Experimental values for melting point, boiling point, pKa, and specific solubility are not readily available in the cited literature for **Methoxmetamine hydrochloride**. The stability data is based on information provided by a commercial supplier for a reference standard.

Table 2: Crystallographic Data for **Methoxmetamine Hydrochloride**

Parameter	Value	Source
Crystal System	Monoclinic	[3][4]
Space Group	P2 ₁ /n	[3][4]
a	15.0429(5) Å	[3][4]
b	14.0721(5) Å	[3][4]
c	6.5716(2) Å	[3][4]
β	90.9864(14)°	[3][4]
V	1390.91(8) Å ³	[3][4]
Z	4	[3][4]

Experimental Protocols

Detailed experimental protocols for the determination of all chemical properties of MMXE.HCl are not available. However, standard methodologies for characterizing similar compounds can be applied.

Synthesis of Methoxmetamine Hydrochloride

A general synthetic route for MMXE.HCl has been described, starting from 1-((methylimino)(3-methoxyphenyl)methyl)cyclopentan-1-ol. The precursor is dissolved in decalin and heated. After cooling, the reaction mixture is treated with a solution of hydrogen chloride in diethyl ether. The resulting precipitate is filtered, washed with acetone, and recrystallized from a methanol/diethyl ether mixture to yield MMXE.HCl as a yellowish solid. The final product identity is typically confirmed by Nuclear Magnetic Resonance (NMR) analysis.

Determination of Melting Point

The melting point of a crystalline solid like MMXE.HCl can be determined using a capillary melting point apparatus.

Protocol:

- A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
- For accurate determination, a slow heating rate (1-2 °C per minute) is crucial near the expected melting point.

Solubility Determination

The solubility of MMXE.HCl in various solvents can be determined using the shake-flask method.

Protocol:

- An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

X-ray Powder Diffraction (XRPD)

XRPD is used to determine the crystallographic properties of a solid material.

Protocol:

- A finely ground powder of the MMXE.HCl sample is prepared.
- The powder is loaded onto a sample holder.
- The sample is irradiated with a monochromatic X-ray beam.
- The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
- The resulting diffraction pattern is analyzed to determine the crystal structure, including lattice parameters and space group.

Pharmacological Properties

Direct pharmacological data for Methoxmetamine is limited. However, its close structural similarity to Methoxetamine (MXE) allows for informed inferences about its mechanism of action and receptor interactions. MXE is known to be an NMDA receptor antagonist and a serotonin reuptake inhibitor.

Table 3: Receptor Binding Affinities (K_i) of Methoxetamine (MXE)

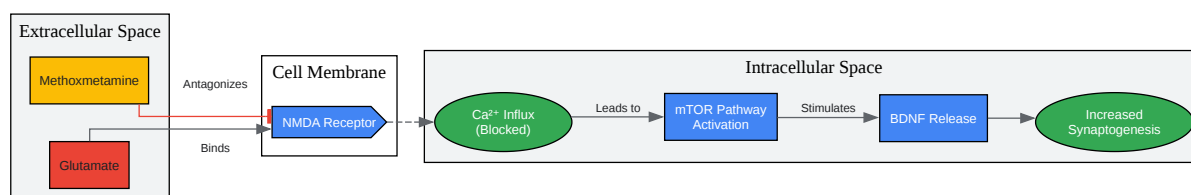
Receptor/Transporter	Ligand	K_i (nM)	Species	Assay Type	Source
NMDA Receptor (PCP site)	[3 H]MK-801	257	Rat	Radioligand Binding	
Serotonin Transporter (SERT)	[3 H]Paroxetine	479	Human	Radioligand Binding	
Dopamine Transporter (DAT)	[3 H]WIN 35,428	>10,000	Human	Radioligand Binding	
Norepinephrine Transporter (NET)	[3 H]Nisoxetine	>10,000	Human	Radioligand Binding	

Note: This data is for Methoxetamine (MXE), a close structural analog of Methoxmetamine. K_i values represent the concentration of the drug that displaces 50% of the radioligand from the receptor. Lower K_i values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of Methoxmetamine

Based on the known pharmacology of related arylcyclohexylamines like ketamine and MXE, Methoxmetamine is expected to primarily act as an antagonist at the NMDA receptor. This action is hypothesized to trigger a cascade of downstream signaling events. The following diagram illustrates a plausible signaling pathway.

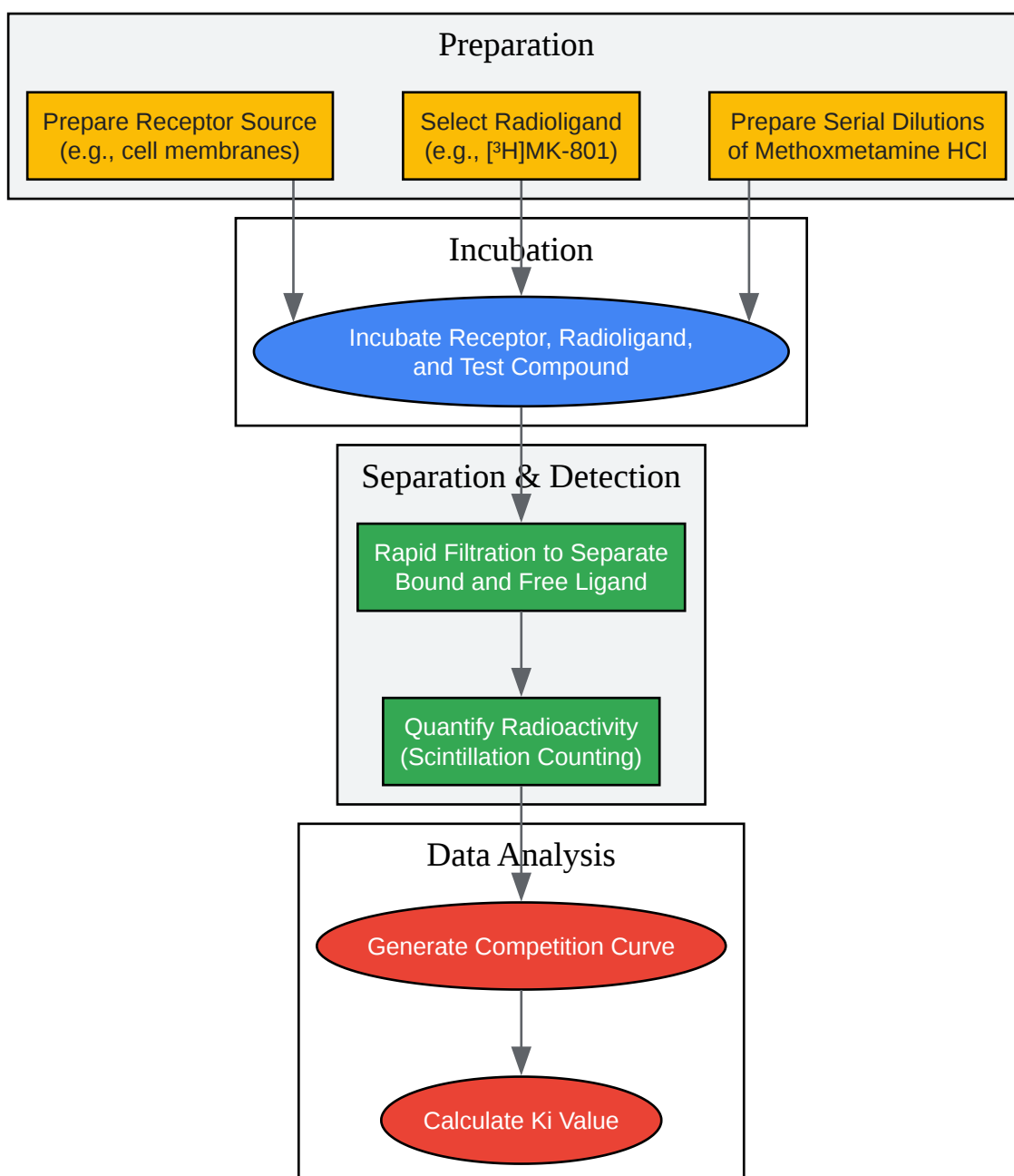


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Caption: Hypothesized signaling cascade of Methoxmetamine.

Experimental Workflow for Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The following diagram outlines a typical workflow for such an experiment.



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Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Methoxmetamine hydrochloride is an arylcyclohexylamine with significant research interest due to its structural relationship to known dissociative anesthetics. While a complete

physicochemical and pharmacological profile is yet to be fully elucidated in publicly accessible literature, the available data, supplemented with information from its close analog methoxetamine, provides a solid foundation for further investigation. This technical guide consolidates the current knowledge and provides standardized protocols to aid researchers in their exploration of this compound. Future studies are warranted to definitively determine the melting point, pKa, solubility, and a comprehensive receptor binding and functional activity profile of **Methoxmetamine hydrochloride** to fully understand its therapeutic potential and toxicological risks.

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